Isoindolin-4-ol hydrochloride

Description

BenchChem offers high-quality Isoindolin-4-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindolin-4-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3-dihydro-1H-isoindol-4-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c10-8-3-1-2-6-4-9-5-7(6)8;/h1-3,9-10H,4-5H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXGOPUCDMKDIID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C(=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Isoindolinone Scaffold: A Privileged Motif in Drug Discovery and Its Mechanisms of Action

Introduction

The isoindolinone core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This structural motif is a key component in drugs indicated for a wide array of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[2][3] While specific data on the mechanism of action of Isoindolin-4-ol hydrochloride is not extensively documented in publicly available literature, an in-depth analysis of the broader isoindolinone class provides critical insights into its potential biological activities. This guide will explore the well-established mechanisms of action of various isoindolinone derivatives, offering a comprehensive overview for researchers and drug development professionals.

Core Mechanisms of Action of Isoindolinone Derivatives

The versatility of the isoindolinone scaffold allows for its interaction with a diverse range of biological targets. The following sections detail the primary mechanisms through which these compounds exert their pharmacological effects.

Inhibition of Protein Kinases

A significant number of isoindolinone derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition:

Certain novel isoindolone compounds have been identified as inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1).[4] HPK1 is a negative regulator of T-cell activation. Its inhibition can enhance T-cell and dendritic cell responses, thereby boosting anti-tumor immunity.[4] This makes HPK1 an attractive target for cancer immunotherapy.

Mechanism of Action: HPK1 Inhibition

The diagram below illustrates the signaling pathway impacted by HPK1 inhibition.

Caption: Inhibition of HPK1 by isoindolinone derivatives blocks its negative regulatory effect on T-cell signaling, leading to enhanced immune response.

Modulation of the Ubiquitin-Proteasome System

Derivatives of isoindolinone, most notably thalidomide and its analogs (lenalidomide and pomalidomide), are renowned for their immunomodulatory and anti-neoplastic effects, which are mediated through the modulation of the E3 ubiquitin ligase complex containing Cereblon (CRBN).

Mechanism of Action: Cereblon (CRBN) Modulation

These isoindolinone-based drugs, often referred to as immunomodulatory drugs (IMiDs), bind to CRBN.[2] This binding alters the substrate specificity of the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific neo-substrates, such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) in multiple myeloma cells. The degradation of these factors is cytotoxic to the malignant cells.[2]

Caption: A stepwise workflow to identify and validate kinase targets of an isoindolinone compound.

Cellular Activity and Pathway Analysis

Workflow: Western Blotting for Phospho-Protein Analysis

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line for an anti-cancer compound) and treat the cells with varying concentrations of the isoindolinone compound for a specified time.

-

Cell Lysis: Lyse the treated cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream effectors.

-

Detection and Analysis: Use a secondary antibody conjugated to a detection enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of various isoindolinone derivatives against different targets.

| Compound Class | Target | Reported Activity (IC50/Ki) | Reference |

| 2-benzyl-6-substituted-ethoxy-isoindolinone | Antitumor (HepG2 cells) | 5.89 µM | [5] |

| Novel Isoindolinone Derivatives | hCA I | Ki: 11.48 - 87.08 nM | [6] |

| Novel Isoindolinone Derivatives | hCA II | Ki: 9.32 - 160.34 nM | [6] |

| Isoindolinone Derivatives (5a, 5b, 13a) | HDAC1 | 65.6 nM, 65.1 nM, 57.9 nM | [7] |

| Novel Isoindolone Compounds | HPK1 | Ki values reported in µM range | [4] |

Conclusion

The isoindolinone scaffold represents a highly "privileged" structure in medicinal chemistry, with derivatives demonstrating a wide range of mechanisms of action, including kinase inhibition, modulation of the ubiquitin-proteasome system, and inhibition of various enzymes. While the specific mechanism of action for Isoindolin-4-ol hydrochloride remains to be elucidated, the extensive research on related compounds provides a strong foundation for future investigations. The experimental workflows outlined in this guide offer a systematic approach to characterizing the biological activity of novel isoindolinone compounds and unlocking their therapeutic potential.

References

-

Design, synthesis and biological evaluation of the novel isoindolinone derivatives. JOCPR. [Link]

-

Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. [Link]

-

Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939. PubChem - National Institutes of Health. [Link]

-

(PDF) Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. [Link]

-

Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry (RSC Publishing). [Link]

-

Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. PubMed. [Link]

-

Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. ACS Publications. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

Isoindolin-4-ol hydrochloride (C8H9NO). PubChemLite. [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. PubMed. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

Sources

- 1. Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 4. Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Biological Landscape of Isoindolin-4-ol Hydrochloride: A Strategic Guide to Target Identification and Pathway Elucidation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities. Isoindolin-4-ol hydrochloride, a specific member of this class, remains biologically uncharacterized. This guide abandons the traditional format of reviewing known data. Instead, it serves as a comprehensive, field-proven strategic workflow for the de novo identification of its biological targets, validation of target engagement, and elucidation of the subsequent signaling pathways. As a Senior Application Scientist, this document is structured to provide not just protocols, but the causal logic behind experimental choices, empowering research teams to navigate the complexities of early-stage drug discovery with scientific rigor and integrity. We present a multi-pronged approach, integrating in silico prediction, unbiased proteomic screening, and targeted biochemical and cellular validation, to systematically unravel the mechanism of action for this and other novel chemical entities.

Introduction: The Challenge of an Orphan Compound

The isoindoline core is a foundational element in numerous approved drugs and bioactive molecules, exhibiting activities ranging from immunomodulation and anti-inflammatory effects to anticancer and central nervous system modulation.[1][2] Compounds like thalidomide and pomalidomide, which contain an isoindolin-1-one core, have well-defined targets such as Cereblon, leading to profound therapeutic effects.[1] Other derivatives have been shown to inhibit critical enzymes including phosphodiesterase 4 (PDE4), cyclooxygenases (COX), and histone deacetylases (HDACs).[1][3]

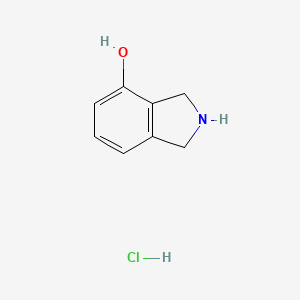

Isoindolin-4-ol hydrochloride (Figure 1) represents a frontier—a compound with a promising scaffold but an unknown mechanism of action. The absence of published data on its biological targets necessitates a systematic and unbiased discovery campaign. This guide provides the strategic framework for such a campaign, designed to move from a state of complete uncertainty to a validated, pathway-linked biological target.

Figure 1: Chemical Structure of Isoindolin-4-ol hydrochloride

-

IUPAC Name: 2,3-dihydro-1H-isoindol-4-ol;hydrochloride[4]

-

Molecular Formula: C₈H₁₀ClNO[4]

-

Molecular Weight: 171.62 g/mol [4]

The core directive of this investigation is to build a self-validating cascade of experiments. Each stage is designed to generate hypotheses that are rigorously tested in the subsequent stage, ensuring a high degree of confidence in the final identified target and its associated pathway.

Phase I: Hypothesis Generation and Target Discovery

The initial phase focuses on casting a wide net to generate a list of potential protein targets. This is achieved by combining computational prediction with unbiased, large-scale experimental screening.

In Silico Target Prediction: A Data-Driven Starting Point

Before committing to resource-intensive wet-lab experiments, computational methods provide a cost-effective strategy to generate initial hypotheses. These tools leverage the principle of chemical similarity, predicting potential targets for a query molecule by comparing its structure to a database of known ligands with annotated biological targets.

Protocol 1: Computational Target Profiling

-

Input Preparation: Obtain the canonical SMILES string for Isoindolin-4-ol hydrochloride: C1C2=C(CN1)C(=CC=C2)O.Cl.[4]

-

Database Submission: Submit the SMILES string to multiple web-based target prediction servers to cross-validate predictions. Recommended platforms include:

-

SwissTargetPrediction: Utilizes a combination of 2D and 3D similarity measures.

-

PharmMapper: Employs a pharmacophore mapping approach.

-

-

Data Analysis: Collate the lists of predicted targets from each server. Prioritize targets that appear across multiple platforms or have high prediction scores. Group the targets by protein class (e.g., kinases, GPCRs, ion channels, nuclear receptors) to identify potential trends.

-

Causality and Insight: This step does not identify the true target but rather provides a landscape of possibilities based on the compound's structural features. For instance, if the results are enriched for kinases, this would guide the selection of cell lines and pathway readouts in subsequent phenotypic screens. This initial analysis is crucial for designing more intelligent and targeted biological assays.

Phenotypic Screening: Linking Compound to Cellular Function

The next logical step is to determine if Isoindolin-4-ol hydrochloride elicits a measurable response in a cellular context. A broad phenotypic screen across a diverse panel of cell lines can reveal potential therapeutic areas and provide a quantifiable readout for subsequent target deconvolution efforts.

Protocol 2: High-Content Cellular Phenotyping

-

Cell Line Panel Selection: Choose a panel of 10-20 human cell lines representing diverse tissue origins and disease states (e.g., A549 lung carcinoma, MCF7 breast carcinoma, SH-SY5Y neuroblastoma, Jurkat T-lymphocytes).

-

Compound Treatment: Plate cells in 384-well, optically clear-bottom plates. Treat with a 7-point dose-response curve of Isoindolin-4-ol hydrochloride (e.g., 10 nM to 100 µM) for 48-72 hours.

-

Staining: Following incubation, fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components. A typical combination includes:

-

Hoechst 33342: Stains the nucleus, allowing for cell counting and nuclear morphology analysis.

-

Phalloidin-Alexa Fluor 488: Stains F-actin, revealing cytoskeletal structure and cell shape.

-

MitoTracker Red CMXRos: Stains mitochondria, assessing mitochondrial mass and health.

-

Antibody for a specific marker: For example, anti-phospho-Histone H3 for mitosis or anti-cleaved Caspase-3 for apoptosis.

-

-

Imaging and Analysis: Acquire images using a high-content imaging system. Utilize image analysis software to quantify dozens of parameters per cell, such as cell count (proliferation), nuclear size (genotoxicity), mitochondrial intensity, and biomarker expression.

-

Causality and Insight: The goal is to identify a specific, dose-dependent phenotypic "fingerprint." For example, a potent anti-proliferative effect in MCF7 cells provides a clear biological context. This specific cell line and phenotype then become the primary model system for the target identification experiments described below.

Unbiased Target Deconvolution: Finding the Physical Interaction

With a confirmed cellular phenotype, the next challenge is to identify the specific protein(s) that the compound physically interacts with to cause this effect. We will employ two orthogonal, powerful techniques to build a high-confidence list of candidate targets.

Workflow 1: Integrated Target Deconvolution Strategy

Caption: Integrated workflow for unbiased target identification.

2.3.1 Affinity Chromatography-Mass Spectrometry (AC-MS)

This method directly captures proteins that bind to an immobilized version of the compound from a complex cellular lysate.[5][6]

Protocol 3: AC-MS for Target Capture

-

Compound Immobilization: Synthesize an analogue of Isoindolin-4-ol hydrochloride with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose or magnetic beads). A key consideration is the attachment point, which should be distal from presumed active pharmacophores to avoid disrupting protein binding. A control experiment using beads with the linker alone is critical.

-

Lysate Preparation: Grow the selected cell line (e.g., MCF7) to high density. Lyse the cells under non-denaturing conditions to preserve protein structure and complexes.

-

Affinity Pulldown: Incubate the cell lysate with the compound-conjugated beads and control beads in parallel. For competitive elution, a second incubation can be performed with an excess of free Isoindolin-4-ol hydrochloride to specifically displace true binding partners.

-

Washing and Elution: Wash the beads extensively with lysis buffer to remove non-specific binders. Elute the bound proteins, typically using a denaturing solution (e.g., SDS-PAGE sample buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the proteins identified from the compound-beads to those from the control beads. True binders should be significantly enriched in the compound sample and/or specifically eluted by the free compound.

-

Causality and Insight: AC-MS provides direct physical evidence of an interaction. However, it is prone to identifying "false positives" (abundant, sticky proteins) and requires careful controls. The most compelling candidates are those that are specifically competed off by the free drug.

2.3.2 Cellular Thermal Shift Assay (CETSA®)

CETSA is a revolutionary technique that assesses target engagement in intact cells or lysates.[7][8] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a ligand.[7] This can be performed on a proteome-wide scale using mass spectrometry.

Protocol 4: Proteome-Wide CETSA for In-Cell Target Engagement

-

Cell Treatment: Treat intact cells (e.g., MCF7) with either vehicle (DMSO) or a saturating concentration of Isoindolin-4-ol hydrochloride (e.g., 10x the EC50 from the phenotypic screen).

-

Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by rapid cooling.

-

Lysis and Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured proteins) from the precipitated aggregates by ultracentrifugation.

-

Sample Preparation for MS: Collect the soluble fractions from each temperature point. Prepare the samples for quantitative proteomics using a method like Tandem Mass Tag (TMT) labeling to allow multiplexed analysis.

-

LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS.

-

Data Analysis: For each identified protein, plot its relative abundance in the soluble fraction as a function of temperature for both the vehicle- and drug-treated samples. A true target of Isoindolin-4-ol hydrochloride will show a rightward shift in its melting curve in the drug-treated sample, indicating thermal stabilization.

-

Causality and Insight: CETSA is a powerful method as it confirms a direct binding event inside a living cell, providing physiological relevance that is unmatched by purely in vitro methods.[9] Proteins whose melting curves are shifted are high-confidence candidate targets. Comparing the hit lists from AC-MS and CETSA provides a robust, cross-validated set of putative targets for the next phase.

Phase II: Target Validation and Mechanistic Confirmation

The discovery phase generates a list of candidate targets. This phase is dedicated to rigorously validating these candidates to confirm they are both necessary and sufficient for the compound's observed biological activity.

Biochemical Validation: Confirming the Direct Interaction

The first step is to confirm a direct interaction between the compound and the purified candidate protein in a cell-free system.

Protocol 5: Recombinant Protein-Based Assays

-

Protein Expression: Obtain or produce high-purity, recombinant protein for the top 1-3 candidate targets identified in Phase I.

-

Assay Selection and Execution:

-

If the target is an enzyme (e.g., kinase, deacetylase): Perform an enzyme activity assay in the presence of a dose-response of Isoindolin-4-ol hydrochloride to determine a half-maximal inhibitory concentration (IC₅₀). For kinases, this could be an ADP-Glo™ or TR-FRET assay.[10]

-

If the target is a non-enzymatic protein (e.g., receptor, structural protein): Use a biophysical method to measure direct binding. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can determine the binding affinity (Kᴅ).

-

-

Data Analysis: Calculate the IC₅₀ or Kᴅ values. A potent interaction (typically in the nanomolar to low micromolar range) provides strong evidence of a direct biochemical interaction.

Table 1: Hypothetical Biochemical Validation Data

| Candidate Target | Assay Type | Result (IC₅₀ / Kᴅ) | Interpretation |

| Kinase X | ADP-Glo™ | 150 nM | Potent, direct inhibition |

| Protein Y | SPR | 25 µM | Weak, likely non-physiological |

| Receptor Z | Radioligand Binding | > 100 µM | No significant binding |

Cellular Target Engagement: Proving the Link in a Living System

Biochemical activity is necessary but not sufficient. It is critical to confirm that the compound engages the target protein within the cell at concentrations consistent with the phenotypic response.[11] We return to CETSA for this, but in a targeted, antibody-based format.

Protocol 6: Targeted CETSA by Western Blot

-

Experiment Setup: Treat cells with a dose-response of Isoindolin-4-ol hydrochloride.

-

Thermal Challenge: Heat the treated cells at a single, fixed temperature (the Tₘ₅₀ determined from the proteome-wide experiment for the target of interest).

-

Analysis: Lyse the cells, separate the soluble fraction, and quantify the amount of the specific target protein remaining using Western blotting with a validated antibody.

-

Data Analysis: Plot the amount of soluble target protein as a function of compound concentration. This generates an isothermal dose-response fingerprint (ITDRF), from which a cellular EC₅₀ for target engagement can be derived.

-

Causality and Insight: This is a crucial validation step. A strong correlation between the cellular target engagement EC₅₀ (from CETSA) and the phenotypic EC₅₀ (e.g., for anti-proliferation) is one of the strongest pieces of evidence that the compound's biological effect is mediated through this specific target.[3]

Workflow 2: Target Validation Funnel

Caption: A stepwise workflow for validating candidate targets.

Phase III: Pathway Elucidation and Functional Characterization

With a validated target, the final phase is to understand the downstream consequences of its modulation. What signaling pathways are affected, and how does this lead to the observed cellular phenotype?

Global Pathway Analysis: Phosphoproteomics

If the validated target is a kinase, phosphatase, or part of a signaling complex, phosphoproteomics is the ideal tool for an unbiased view of downstream pathway modulation.[12][13]

Protocol 7: Quantitative Phosphoproteomics

-

Cell Treatment: Treat cells with Isoindolin-4-ol hydrochloride at a relevant concentration (e.g., the phenotypic EC₅₀) for a short time course (e.g., 0, 15, 60, 240 minutes).

-

Lysis and Digestion: Lyse the cells, digest the proteins into peptides.

-

Phosphopeptide Enrichment: Use an enrichment strategy (e.g., Titanium Dioxide or Immobilized Metal Affinity Chromatography) to isolate phosphopeptides from the complex mixture.

-

LC-MS/MS Analysis: Analyze the enriched phosphopeptides using quantitative LC-MS/MS.

-

Data Analysis: Identify and quantify the changes in phosphorylation at thousands of sites across the proteome. Use pathway analysis software (e.g., Ingenuity Pathway Analysis, GSEA) to identify signaling pathways that are significantly enriched for modulated phosphosites.

-

Causality and Insight: This experiment provides a systems-level map of the compound's impact on cellular signaling. For example, if Kinase X is the target, we would expect to see decreased phosphorylation on its known substrates and potentially compensatory changes in related pathways.

Targeted Pathway Confirmation: Western Blotting

The hypotheses generated by phosphoproteomics must be confirmed using a targeted, antibody-based method.

Protocol 8: Confirmatory Western Blot Analysis

-

Hypothesis-Driven Selection: Based on the phosphoproteomics data, select key nodes in the implicated pathways for validation (e.g., if the MAPK pathway is implicated, select p-ERK, p-JNK, p-p38).[14][15]

-

Experiment: Treat cells with a dose-response of the compound for the optimal time identified in the time-course experiment.

-

Western Blotting: Lyse the cells and perform standard Western blot analysis using validated phospho-specific antibodies for the selected pathway proteins. Also probe for the total protein levels as a loading control.[16]

-

Quantification: Use densitometry to quantify the changes in phosphorylation and confirm the trends observed in the mass spectrometry data.

Pathway Diagram 1: Hypothetical Modulated Pathway

Caption: Hypothetical inhibition of the MAPK pathway by Isoindolin-4-ol.

Conclusion and Future Directions

This technical guide outlines a rigorous, multi-phase strategy to progress Isoindolin-4-ol hydrochloride from a compound of unknown function to one with a validated biological target and a well-defined mechanism of action. By integrating computational, proteomic, biochemical, and cell biological approaches, this workflow maximizes scientific integrity and the probability of success. The culmination of this research plan is a comprehensive data package that not only elucidates the function of this specific molecule but also provides a strong foundation for structure-activity relationship (SAR) studies, lead optimization, and the potential development of a novel therapeutic agent. The principles and protocols described herein are broadly applicable to any target identification campaign for a novel small molecule, serving as a robust blueprint for modern drug discovery.

References

- Guo, N., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [URL not available]

-

Csende, F. (2020). Antiviral activity of isoindole derivatives. ResearchGate. Retrieved from [Link]

-

Kowalski, K., et al. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 27(15), 4942. [Link]

- East China Normal University. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. ECNU News. [URL not available]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Isoindolin-4-ol hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Laras, Y., et al. (2020). Determining target engagement in living systems. Nature Chemical Biology, 16(9), 923-933. [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1473, 161-180. [Link]

-

Ahmad, O., et al. (2021). Novel Isoindolone Compounds as HPK1 Inhibitors for Treating Cancer. ACS Medicinal Chemistry Letters, 12(12), 1915-1921. [Link]

-

Bantscheff, M., et al. (2011). Quantitative analysis of cell signaling and drug action via mass spectrometry-based systems level phosphoproteomics. Analytical and Bioanalytical Chemistry, 401(9), 2685-2698. [Link]

-

Active Biopharma. (n.d.). isoindolin-4-ol hydrochloride. Retrieved from [Link]

-

Progress In the Chemistry and Pharmacology of Isoindolin-1-One Scaffolds. (2025). Archiv der Pharmazie. [Link]

- ResearchGate. (n.d.). Examples of pharmacologically active chiral isoindolinones. [URL not available]

-

Profacgen. (n.d.). Nucleus-based Yeast Two-Hybrid Screening. Retrieved from [Link]

-

Saxena, C., et al. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 637-655. [Link]

-

Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

-

DTIC. (n.d.). Frontal Affinity Chromatography with Mass Spectrometry Detection for Probing Molecular Interactions. Retrieved from [Link]

-

Lentze, N., & Auerbach, D. (2008). The yeast two-hybrid system and its role in drug discovery. Expert Opinion on Therapeutic Targets, 12(4), 505-515. [Link]

-

Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-131. [Link]

-

Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

-

MetwareBio. (n.d.). Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies. Retrieved from [Link]

-

Drake, J. M., et al. (2012). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Expert Review of Proteomics, 9(5), 547-558. [Link]

-

Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]

-

Gesmundo, I., et al. (2020). Importance of Quantifying Drug–Target Engagement in Cells. ACS Pharmacology & Translational Science, 3(2), 223-225. [Link]

-

Nierode, G. J., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 213-227. [Link]

-

Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Retrieved from [Link]

-

Pharmaron. (n.d.). Kinase Panel Profiling. Retrieved from [Link]

-

Cellomatics Biosciences. (n.d.). Target Validation. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

-

Ball, J. R., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2785-2793. [Link]

-

Luceome Biotechnologies. (2021). Kinase Profiling Services. Retrieved from [Link]

-

da Silva, Q. B., et al. (2022). Affinity Selection Mass Spectrometry (AS-MS) as a Tool for Prospecting Target Ligands. Brazilian Journal of Analytical Chemistry, 9(35). [Link]

-

EurekAlert!. (2024). Combining AI and live cell assays to develop drugs for "undruggable" cancer targets. Retrieved from [Link]

-

Dettmann, A., & Free, S. J. (2010). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Eukaryotic Cell, 9(10), 1629-1632. [Link]

-

Winter, G. E., et al. (2011). Systems-pharmacology dissection of a drug synergy in imatinib-resistant CML. Nature Chemical Biology, 7(9), 581-589. [Link]

-

Wang, Z. (2009). Target validation: A door to drug discovery. Journal of Cellular and Molecular Medicine, 13(8A), 1466-1476. [Link]

-

ResearchGate. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]

-

Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

-

Johnson, R. L., & Johnson, D. G. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries. LCGC International, 33(3), 12-19. [Link]

-

Schmith, D. (2014). Molecular Target Validation in preclinical drug discovery. Journal of Translational Medicine, 12(Suppl 1), P1. [Link]

-

National Academies of Sciences, Engineering, and Medicine. (2014). Target Validation. In Improving and Accelerating Therapeutic Development for Nervous System Disorders. National Academies Press (US). [Link]

-

Ding, M., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Cellular and Molecular Medicine, 26(15), 4115-4131. [Link]

-

ResearchGate. (2012). Target validation requirements in the pharmaceutical industry. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. Current Protocols in Chemical Biology, 3(1), 1-26. [Link]

Sources

- 1. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. benchchem.com [benchchem.com]

- 5. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. news-medical.net [news-medical.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pharmaron.com [pharmaron.com]

- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of cell signaling and drug action via mass spectrometry-based systems level phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Phosphoproteomics in Drug Discovery: Revealing Hidden Pathways for Targeted Therapies - MetwareBio [metwarebio.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Isoindolin-4-ol Hydrochloride

Introduction: The Scientific Imperative for Comprehensive Characterization

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable clinical candidate is paved with rigorous scientific evaluation. Isoindolin-4-ol hydrochloride, a heterocyclic building block, represents a scaffold of interest for medicinal chemists. Its core structure holds potential for interaction with various biological targets. However, before its full potential can be explored, a foundational understanding of its physicochemical properties is not merely academic—it is a prerequisite for all subsequent research and development.

This guide provides a comprehensive technical overview of the core physicochemical properties of Isoindolin-4-ol hydrochloride (CAS No. 72695-20-6). As publicly available experimental data for this specific compound is limited, this document adopts a dual approach: it consolidates the known identifying information and, more critically, presents detailed, field-proven methodologies for determining the essential, yet currently unreported, physicochemical parameters. This serves as both a data repository and a practical laboratory manual for the scientist. The protocols herein are designed to be self-validating, reflecting the causality behind experimental choices to ensure the generation of reliable and reproducible data—the bedrock of scientific integrity.

Chemical Identity and Known Properties

The initial step in characterizing any compound is to establish its unequivocal identity. Isoindolin-4-ol hydrochloride is identified by its unique CAS number and molecular structure. These identifiers are the anchor for all further investigation.

Structure and Nomenclature

-

Chemical Name: 2,3-dihydro-1H-isoindol-4-ol;hydrochloride[1]

-

Synonyms: 4-isoindolinol hydrochloride, Isoindolin-4-ol HCl[1][2]

-

Molecular Formula: C₈H₁₀ClNO[3]

-

Structure:

Source: PubChem CID 60145939

Summary of Known and Computed Properties

The following table summarizes the currently available information, distinguishing between data from commercial suppliers and computationally predicted values.

| Property | Value | Source | Notes |

| Molecular Weight | 171.62 g/mol | PubChem, Supplier Data[1][3] | Consistent across multiple sources. |

| Physical Form | Solid | Supplier Data[2] | Assumed to be a crystalline or amorphous powder. |

| Purity | ~95% | Supplier Data[2][3] | Typical purity from commercial sources. Purity should be confirmed experimentally. |

| Storage Conditions | Room temperature, keep in dark place, inert atmosphere | Supplier Data[2] | Standard for phenolic compounds and hydrochlorides which can be light and air sensitive. |

| Hydrogen Bond Donor Count | 3 | PubChem (Computed)[1] | Theoretical value based on structure. |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed)[1] | Theoretical value based on structure. |

| XLogP3 | 0.5 | PubChemLite (Predicted)[4] | A predicted measure of lipophilicity. |

The General Characterization Workflow

A logical, phased approach is essential for the comprehensive characterization of a research compound. The following workflow ensures that fundamental properties are established before more complex analyses are undertaken.

Caption: General workflow for physicochemical characterization.

Structural Confirmation: Spectroscopic Analysis

Spectroscopic analysis provides the fingerprint of a molecule, confirming its structure and identifying functional groups. This is the first and most critical experimental step upon receiving a new batch of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Isoindolin-4-ol hydrochloride, both ¹H and ¹³C NMR are essential.

-

Expertise & Causality: The hydrochloride salt form necessitates the use of a polar, aprotic solvent like DMSO-d₆. This solvent is chosen for its ability to dissolve the salt without exchanging protons with the analyte's labile N-H and O-H groups, allowing for their observation. The addition of a small amount of D₂O can be used in a subsequent experiment to confirm these exchangeable protons, as their signals will disappear from the spectrum.

Protocol 3.1: ¹H and ¹³C NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of Isoindolin-4-ol hydrochloride and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time (several hours) may be necessary due to the low natural abundance of ¹³C.

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the solvent peak (DMSO at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C).

-

Structural Assignment (Expected Signals):

-

¹H NMR: Expect signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. Expect two distinct signals in the aliphatic region (δ 4.0-5.0 ppm) for the two non-equivalent CH₂ groups of the isoindoline core. A broad signal for the N-H proton (likely > 9 ppm due to protonation) and a signal for the phenolic O-H proton should be visible.

-

¹³C NMR: Expect 8 distinct carbon signals. Aromatic carbons will appear between δ 110-160 ppm, while the two aliphatic CH₂ carbons will be in the δ 45-60 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

Protocol 3.2: Attenuated Total Reflectance (ATR) IR Analysis

-

Sample Preparation: Place a small amount of the solid Isoindolin-4-ol hydrochloride powder directly onto the ATR crystal.

-

Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Interpretation (Expected Bands):

-

O-H stretch: A broad band around 3200-3400 cm⁻¹ for the phenolic hydroxyl group.

-

N-H stretch: A medium band around 3100-3300 cm⁻¹ for the secondary amine hydrochloride.

-

Aromatic C-H stretch: Bands just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Bands just below 3000 cm⁻¹.

-

Aromatic C=C bending: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

Purity Determination: High-Performance Liquid Chromatography (HPLC)

Chromatographic purity is a critical parameter for any compound intended for biological testing. A robust reverse-phase HPLC (RP-HPLC) method is the standard for this assessment.

-

Expertise & Causality: As Isoindolin-4-ol hydrochloride is a polar, ionizable compound, a C18 column is a suitable starting point for method development. The mobile phase should consist of an aqueous buffer and an organic modifier (like acetonitrile or methanol). A low pH (~2.5-3.5) is chosen to ensure the secondary amine is fully protonated and the phenolic hydroxyl is not ionized, leading to better peak shape and retention. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is commonly used. UV detection is appropriate due to the presence of the aromatic ring.

Caption: Workflow for RP-HPLC purity analysis.

Protocol 4.1: RP-HPLC Purity Method Development

-

Instrumentation: An HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of Isoindolin-4-ol hydrochloride in a 50:50 mixture of Mobile Phase A and B. Dilute further to ~0.1 mg/mL for analysis.

-

Chromatographic Conditions (Starting Point):

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Scan for maxima; start at 220 nm.

-

Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes to elute all potential impurities.

-

-

Method Validation: Once an appropriate isocratic or gradient method is established that shows a sharp main peak and separates any impurities, validate it for specificity, linearity, accuracy, and precision as per ICH guidelines.

Core Physical Properties: Melting Point, Solubility, and pKa

These three properties govern the physical behavior of the compound and are paramount for formulation, administration, and predicting in vivo behavior.

Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range suggests a highly pure substance, while a broad range often indicates the presence of impurities.

Protocol 5.1: Capillary Melting Point Determination

-

Sample Preparation: Finely powder a small amount of dry sample. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Use a calibrated digital melting point apparatus.

-

Measurement: Set the ramp rate to 1-2 °C/min near the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point). This range is the melting point.

-

Trustworthiness: Perform the measurement in triplicate to ensure reproducibility.

Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. It should be assessed in aqueous and relevant organic solvents.

-

Expertise & Causality: A kinetic solubility assay using DMSO as a stock solvent is a high-throughput method to get an initial estimate. For definitive thermodynamic solubility, a shake-flask method is the gold standard, as it allows the system to reach equilibrium.

Protocol 5.2: Equilibrium Shake-Flask Solubility

-

Setup: In separate vials, add an excess amount of Isoindolin-4-ol hydrochloride (e.g., 10 mg) to a fixed volume (e.g., 1 mL) of each test solvent (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1 N HCl, Ethanol, DMSO).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

Sample Processing: After equilibration, allow the suspensions to settle. Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solid.

-

Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved compound using the previously developed and validated HPLC method (Protocol 4.1).

-

Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and dilution factor.

Acid Dissociation Constant (pKa)

The pKa values dictate the ionization state of a molecule at a given pH. For Isoindolin-4-ol hydrochloride, the pKa of the phenolic hydroxyl group and the protonated secondary amine are of primary interest.

-

Expertise & Causality: Potentiometric titration is a classic and reliable method for pKa determination. It involves monitoring the pH of a solution of the compound as a titrant (acid or base) is added. The pKa corresponds to the pH at the half-equivalence point. The presence of two ionizable groups (phenol and amine) will likely result in two inflection points in the titration curve.

Protocol 5.3: pKa Determination by Potentiometric Titration

-

Sample Preparation: Accurately prepare a solution of Isoindolin-4-ol hydrochloride of known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture if aqueous solubility is low.

-

Instrumentation: Use a calibrated pH meter and an automated titrator for precise titrant delivery.

-

Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M). Record the pH after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve) or by calculating the first derivative of the curve (the pKa is the pH at the peak of the derivative).

Conclusion

The comprehensive physicochemical characterization of Isoindolin-4-ol hydrochloride is a foundational step that underpins its potential utility in research and drug development. While basic identifiers are known, the critical experimental data for properties such as melting point, solubility, pKa, and chromatographic behavior are not widely reported. This guide provides the necessary context and, more importantly, the detailed, actionable protocols required to generate this essential data in a reliable and scientifically rigorous manner. By following these methodologies, researchers can build a robust data package, enabling informed decisions in medicinal chemistry, formulation science, and preclinical development.

References

-

PubChem. Isoindolin-4-ol hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChemLite. Isoindolin-4-ol hydrochloride (C8H9NO). [Link]

Sources

- 1. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoindolin-4-ol hydrochloride | 72695-20-6 [sigmaaldrich.com]

- 3. Isoindolin-4-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - Isoindolin-4-ol hydrochloride (C8H9NO) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to Isoindolin-4-ol Hydrochloride (CAS: 72695-20-6)

Introduction: The Significance of the Isoindoline Scaffold

In the landscape of medicinal chemistry and drug development, the isoindoline core is a "privileged structure." This bicyclic framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in a multitude of clinically significant pharmaceuticals.[1] Its derivatives have demonstrated a vast range of biological activities, leading to treatments for conditions spanning from multiple myeloma and inflammation to hypertension and obesity.[1] Molecules incorporating this scaffold, such as Thalidomide and its analogs (lenalidomide, pomalidomide), have profoundly impacted cancer therapy through their immunomodulatory effects.[2] Other examples include Mazindol for obesity and various compounds with antibacterial properties.[1][3]

Isoindolin-4-ol hydrochloride (CAS: 72695-20-6) represents a key functionalized building block within this important chemical class. Its structure, featuring a reactive secondary amine and a phenolic hydroxyl group, offers synthetic chemists versatile handles for elaboration into more complex, biologically active molecules. This guide provides a comprehensive technical overview of its properties, synthetic utility, and safe handling, tailored for researchers, scientists, and drug development professionals.

Core Physicochemical and Structural Properties

Isoindolin-4-ol hydrochloride is commercially available, typically as a solid with a purity of 95% or higher.[4][5] A thorough understanding of its fundamental properties is the first step in its effective application in a research and development setting.

| Property | Value | Source(s) |

| CAS Number | 72695-20-6 | [4] |

| Molecular Formula | C₈H₁₀ClNO | [6] |

| Molecular Weight | 171.62 g/mol | [7] |

| Synonyms | 4-isoindolinol hydrochloride | [4] |

| Physical Form | Solid | [4] |

| InChI Key | UXGOPUCDMKDIID-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.5 |

This table summarizes key identifiers and computed properties for Isoindolin-4-ol hydrochloride.

Safety, Handling, and Storage: A Trustworthy Protocol

Proper handling is paramount for both researcher safety and maintaining the integrity of the compound. Isoindolin-4-ol hydrochloride is classified with several hazard statements, necessitating careful laboratory practice.[4]

Hazard Identification: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol:

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Standard PPE is required, including a lab coat, nitrile gloves, and chemical splash goggles.

-

Dispensing: As a solid, care should be taken to avoid generating dust when weighing or transferring the material.

-

Emergency Preparedness: An eyewash station and safety shower must be readily accessible. In case of eye contact, immediately flush with water for at least 15 minutes (P305+P351+P338).[4] If inhaled, move to fresh air (P261).[4]

Storage: To ensure long-term stability and prevent degradation, Isoindolin-4-ol hydrochloride should be stored under the following conditions:

-

Temperature: Room temperature.[4]

-

Atmosphere: Under an inert atmosphere (e.g., Argon or Nitrogen).[4]

-

Light: Keep in a dark place, protected from light.[4]

This self-validating system of controls and procedures ensures that the risks associated with this chemical are effectively mitigated.

Synthetic Utility and Reaction Pathways

The true value of Isoindolin-4-ol hydrochloride lies in its potential as a synthetic intermediate. Its bifunctional nature—a nucleophilic secondary amine and a phenolic hydroxyl group—allows for selective and sequential chemical modifications to build molecular complexity.

Caption: Reactivity pathways of Isoindolin-4-ol.

Causality of Reactivity

-

The Secondary Amine: The nitrogen atom in the isoindoline ring is a potent nucleophile.[9] It readily participates in reactions such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), and acylation to form amides. This site is often targeted to connect the isoindoline core to other pharmacophores. For instance, the synthesis of certain quinolone antibacterials involves coupling an isoindoline moiety to the quinolone core.[3]

-

The Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is acidic and can be deprotonated to form a phenoxide, a strong nucleophile. This enables reactions like Williamson ether synthesis (O-alkylation) or ester formation (O-acylation). Phenolic hydroxyl groups are also known to have different reactivity compared to aliphatic alcohols, a factor that can be exploited for selective functionalization.[10] Furthermore, phenolic moieties are important for their hydrogen-donating ability and can play a role in a molecule's antioxidant properties or receptor-binding interactions.[11]

General Protocol: N-Alkylation of Isoindolin-4-ol

This protocol provides a generalized, trustworthy methodology for a common synthetic transformation using Isoindolin-4-ol as a nucleophile. The specific reagents and conditions would be optimized for a given electrophile.

Objective: To couple an alkyl halide (R-X) to the nitrogen of Isoindolin-4-ol.

Methodology:

-

Preparation: To a dry, round-bottom flask under an inert atmosphere (Argon), add Isoindolin-4-ol hydrochloride (1.0 eq).

-

Solvent & Base: Add a suitable aprotic polar solvent (e.g., DMF or Acetonitrile). Add a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 2.2 eq). The use of at least two equivalents of base is critical: one to neutralize the hydrochloride salt and one to neutralize the H-X generated during the reaction. Cesium carbonate is often preferred for its higher solubility and ability to accelerate S_N2 reactions.[12]

-

Free-Basing: Stir the suspension at room temperature for 30-60 minutes. This step ensures the hydrochloride is fully neutralized to the more reactive free-base form before adding the electrophile.

-

Addition of Electrophile: Add the alkyl halide (R-X, 1.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to an appropriate temperature (e.g., 60-80 °C). The elevated temperature is necessary to overcome the activation energy of the reaction. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., Ethyl Acetate). The aqueous wash removes the inorganic salts.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Caption: Workflow for a general N-alkylation reaction.

Conclusion

Isoindolin-4-ol hydrochloride is more than a mere chemical entry in a catalog; it is a versatile and valuable building block for the synthesis of complex and potentially therapeutic molecules. Its dual functionality provides a platform for diverse chemical elaborations. By understanding its core properties, adhering to strict safety protocols, and applying sound synthetic principles, researchers can effectively leverage this compound to explore new chemical space and advance the frontiers of drug discovery. The isoindoline scaffold has a proven track record in medicine, and intermediates like Isoindolin-4-ol hydrochloride are the keys to unlocking its future potential.

References

- Exploring the Chemical Properties and Applications of Isoindoline. (2025).

- Isoindolin-4-ol hydrochloride | 72695-20-6. Sigma-Aldrich.

- Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (2021). MDPI.

- Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. (2021). MDPI.

- Reactivity of phenolic compounds towards free radicals under in vitro conditions. (2014). PMC - NIH.

- Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures. (2019).

- 72695-20-6|Isoindolin-4-ol hydrochloride. BLD Pharm.

- Ambeed, Inc. (Page 20). ChemBuyersGuide.com, Inc.

- C8H10ClNO. Chemical Dictionary - Guidechem.

- Isoindolin-4-ol hydrochloride. CymitQuimica.

- A reaction with isoindoline.

- The reactions of phenols with phthalodinitrile and 3-amino-1H-isoindoles. RSC Publishing.

- Isoindolin-4-ol hydrochloride (C8H9NO). PubChemLite.

- Isoindolin-4-ol hydrochloride. Key Organics.

- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2022). MDPI.

- Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939. PubChem - NIH.

- Safety D

- Synthetic routes of the title compounds 39a–f, 41 and 43.

- The chemistry of isoindole n

- Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound.

- Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2023). NIH.

- Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. (2000). PubMed.

- On the peculiar reactivity of a C,N-annelated isoindole core. (2018).

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. WO2020114482A1 - Isoindoline compound, and preparation method, pharmaceutical composition, and application of isoindoline compound - Google Patents [patents.google.com]

- 3. Synthesis, antibacterial activity, and toxicity of 7-(isoindolin-5-yl)-4-oxoquinoline-3-carboxylic acids. Discovery of the novel des-F(6)-quinolone antibacterial agent garenoxacin (T-3811 or BMS-284756) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoindolin-4-ol hydrochloride | 72695-20-6 [sigmaaldrich.com]

- 5. Isoindolin-4-ol hydrochloride | CymitQuimica [cymitquimica.com]

- 6. keyorganics.net [keyorganics.net]

- 7. Isoindolin-4-ol hydrochloride | C8H10ClNO | CID 60145939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 72695-20-6|Isoindolin-4-ol hydrochloride|BLD Pharm [bldpharm.com]

- 9. nbinno.com [nbinno.com]

- 10. Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI [mdpi.com]

- 11. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Structure-activity relationship of Isoindolin-4-ol hydrochloride derivatives

An In-depth Technical Guide to the Structure-Activity Relationship of Isoindolin-4-ol Derivatives

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on the isoindolin-4-ol moiety, a specific derivative where the hydroxyl group at the 4-position presents a unique anchor for molecular interactions and a potential site for metabolic modification. While research on this specific hydrochloride salt is emerging, a wealth of knowledge from related isoindoline and isoindolinone structures provides a strong foundation for understanding its structure-activity relationships (SAR). This document synthesizes this information to provide a predictive framework for designing novel therapeutics. We will explore synthetic strategies, analyze the impact of structural modifications on biological activity, detail relevant experimental protocols, and propose future directions for the development of isoindolin-4-ol-based agents targeting a range of diseases, including cancer and neurodegenerative disorders.

Chapter 1: The Isoindoline Scaffold: A Cornerstone in Drug Discovery

Introduction to the Isoindoline Core

The isoindoline ring system, a bicyclic framework fusing a benzene ring with a pyrrolidine ring, is a cornerstone for active pharmaceutical ingredients.[1] Its structural rigidity and synthetic tractability have made it a popular scaffold in drug design. Derivatives of this core exhibit a remarkable range of biological activities, including antitumor, anti-inflammatory, immunomodulatory, and enzyme-inhibitory effects.[1][2] Notable drugs like thalidomide and its analogs (lenalidomide, pomalidomide) highlight the therapeutic potential of isoindoline-based structures.[1]

Physicochemical Properties of Isoindolin-4-ol Hydrochloride

The introduction of a hydroxyl group at the C-4 position fundamentally alters the scaffold's electronic and steric properties. Isoindolin-4-ol hydrochloride (C₈H₁₀ClNO) is a secondary amine with a molecular weight of 171.62 g/mol .[3][4] The hydrochloride salt form is typically used to enhance aqueous solubility and stability, which is a critical factor for bioavailability and formulation.

-

The 4-Hydroxy Group: This functional group is a key determinant of the molecule's behavior. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites. Its position on the aromatic ring influences the overall electron density and can direct further chemical modifications.

-

The Secondary Amine (N-2): The nitrogen atom in the pyrrolidine ring is a primary site for derivatization. Its basicity allows for the straightforward formation of the hydrochloride salt and provides a nucleophilic handle for introducing a wide array of substituents to explore the SAR.

Broad-Spectrum Biological Activity of Isoindoline Derivatives

The isoindoline family has been successfully leveraged to develop inhibitors for various therapeutic targets:

-

Anticancer Activity: Many isoindolinone derivatives show potent cytotoxicity against cancer cell lines like HepG2.[5] Their mechanisms often involve the inhibition of critical cell signaling proteins or enzymes like histone deacetylases (HDACs).[6]

-

Enzyme Inhibition: This scaffold has proven effective for designing inhibitors of several enzyme classes:

-

Carbonic Anhydrases (CAs): Novel isoindolinone derivatives have shown potent, low-nanomolar inhibition of human carbonic anhydrase (hCA) I and II isozymes.[7]

-

Dipeptidyl Peptidase-4 (DPP-4): Isoindoline-based compounds have been identified as highly selective and potent DPP-4 inhibitors, with applications in treating type 2 diabetes.[8]

-

Cholinesterases: Derivatives of isoindoline-1,3-dione are effective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them promising candidates for Alzheimer's disease therapy.[9][10]

-

-

Dopamine Receptor Antagonism: Certain isoindolinyl derivatives are potent and selective antagonists of the human dopamine D4 receptor.[11]

Chapter 2: Synthetic Strategies and Derivatization

General Synthetic Approaches

The synthesis of isoindolinone derivatives is well-established, often involving transition metal-catalyzed reactions to form the core structure.[12][13] For the isoindolin-4-ol core, a common approach involves the reduction of a corresponding isoindolinone or phthalimide precursor that already bears the 4-hydroxy group.

Key Derivatization Pathways

The exploration of SAR for the isoindolin-4-ol core hinges on systematic modifications at three primary positions: the N-2 atom, the O-4 atom, and the aromatic ring. The following workflow illustrates these key derivatization points.

Caption: Key derivatization points on the isoindolin-4-ol scaffold.

Experimental Protocol: Synthesis of a Representative N-Substituted Derivative

This protocol describes a standard reductive amination procedure to introduce a substituent at the N-2 position, a common strategy in medicinal chemistry.

Objective: To synthesize 2-benzyl-isoindolin-4-ol from isoindolin-4-ol hydrochloride and benzaldehyde.

Materials:

-

Isoindolin-4-ol hydrochloride

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloroethane (DCE)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

Salt-Freeing: To a stirred suspension of isoindolin-4-ol hydrochloride (1.0 eq) in dichloroethane (0.1 M), add triethylamine (1.1 eq) and stir at room temperature for 20 minutes to liberate the free base.

-

Imine Formation: Add benzaldehyde (1.05 eq) to the mixture. Stir for 1 hour at room temperature. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Causality: NaBH(OAc)₃ is a mild reducing agent ideal for reductive aminations; it is less reactive towards the aldehyde starting material than other hydrides like NaBH₄, preventing side reactions.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 2-benzyl-isoindolin-4-ol.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chapter 3: Structure-Activity Relationship (SAR) Analysis

The following SAR insights are synthesized from studies on related isoindoline and indolinone derivatives and provide a predictive model for the isoindolin-4-ol class.

The Critical Role of the 4-Hydroxy Group

The hydroxyl group is often essential for bioactivity. In a study on isoindolinone derivatives with antiviral activity against SARS-CoV-2 3CL protease, the hydroxyl group was found to be critical for the compound's inhibitory effect.[14] This suggests the -OH group at the C-4 position likely acts as a key hydrogen bond donor or acceptor, anchoring the ligand in the active site of its target protein. Any modification that removes this capability, such as converting it to a bulky ether, may lead to a significant loss of potency.

Modifications at the N-2 Position

The substituent on the isoindoline nitrogen is a primary determinant of potency and selectivity.

-

N-Aryl/Alkyl Groups: The introduction of a benzyl group, as seen in some potent HDAC inhibitors, can provide beneficial π-π stacking interactions within a target's active site.[6] The substitution pattern on this aryl ring is also crucial; for example, electron-donating groups like methoxy at the para-position can enhance activity in certain contexts.[10]

-

Linkers and Terminal Groups: Incorporating flexible alkyl chains or piperazine moieties can be used to reach secondary binding pockets. A piperazine-containing isoindolinone derivative demonstrated significant antitumor activity against HepG2 cells, indicating this moiety is effective for targeting specific cancer-related proteins.[5]

Modifications on the Aromatic Ring

substitutions on the benzene portion of the isoindoline core fine-tune the electronic properties and can block or promote metabolism.

-

Electron-Withdrawing vs. Donating Groups: In a series of indolin-2-one derivatives designed as PAK4 inhibitors, substitutions on the aromatic ring significantly impacted potency.[15] Halogens (e.g., Cl, F) or other electron-withdrawing groups can alter the pKa of the 4-hydroxy group and influence binding affinity.

-

Positional Isomerism: The specific location of substituents (C-5, C-6, or C-7) is critical. Often, a substituent at one position may confer high activity while the same group at another position is detrimental. This is typically due to the specific topology of the target's binding site.

Stereochemistry

Chirality can play a decisive role in biological activity. In a study of isoindolinyl derivatives as dopamine D4 receptor antagonists, the S-enantiomer was found to be the more potent of the two.[11] This underscores the importance of a defined three-dimensional arrangement for optimal interaction with a chiral biological target. When derivatization introduces a stereocenter, it is imperative to separate and test each enantiomer individually.

SAR Summary Table

The following table summarizes the predicted impact of various substitutions on the biological activity of the isoindolin-4-ol scaffold, based on data from related compound classes.

| Position of Modification | Substituent Type | Predicted Effect on Activity | Rationale / Example Target |

| O-4 | Removal/Replacement of -OH | Likely decrease | Loss of key H-bonding interaction (Antiviral Protease).[14] |

| Methyl ether (-OCH₃) | Variable; likely decrease | Blocks H-bond donation, may increase metabolic stability. | |

| N-2 | Small alkyl (e.g., methyl) | Moderate activity | Establishes baseline potency. |

| Benzyl / Substituted Benzyl | Potential for high potency | Allows for π-stacking interactions (HDAC, Kinases).[6] | |

| Piperazine-linker | Potential for high potency | Can access distal pockets and improve solubility (Anticancer).[5] | |

| Aromatic Ring (C5-C7) | Halogens (Cl, F) | Potency enhancing | Can form halogen bonds and alter electronics (Kinases).[15] |

| Methoxy (-OCH₃) | Potency enhancing | Electron-donating, can form H-bonds (Cholinesterases).[10] |

Chapter 4: Biological Targets and Mechanistic Insights

Enzyme Inhibition as a Primary Mechanism

The isoindoline scaffold is a versatile framework for enzyme inhibitors. The 4-hydroxy group, combined with diverse N-2 substituents, can be tailored to fit active sites of various enzyme families.

-

Carbonic Anhydrase (CA) Inhibition: For CA inhibitors, the core often mimics the substrate's interaction with the catalytic zinc ion. Isoindolinone derivatives have achieved Ki values in the low nanomolar range against hCA I and II.[7] The SAR suggests that specific sulfamate or related moieties are crucial for potent inhibition.[7]

-

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: DPP-4 inhibitors often feature a group that can form a reversible covalent bond or strong non-covalent interaction with the catalytic serine. Isoindoline derivatives have been shown to be potent and highly selective inhibitors of DPP-4.[8]

-

Cholinesterase (AChE/BuChE) Inhibition: For AChE inhibitors, key interactions often involve π-π stacking with aromatic residues in the active site gorge and hydrogen bonding. Isoindoline-1,3-dione derivatives have demonstrated IC₅₀ values in the nanomolar to low-micromolar range against AChE.[9][10]

Hypothetical Signaling Pathway Inhibition

Many isoindoline derivatives function by inhibiting protein kinases, which are central to cell proliferation and survival signaling. The diagram below illustrates a hypothetical mechanism where an isoindolin-4-ol derivative inhibits a kinase (e.g., PAK4), preventing downstream signaling that leads to cell proliferation.

Caption: Iterative workflow for SAR-guided drug discovery.

Chapter 6: Future Directions and Conclusion

The isoindolin-4-ol scaffold represents a promising starting point for the development of novel therapeutics. The insights gathered from related chemical series provide a robust roadmap for SAR exploration.

-

The 4-hydroxy group is a critical anchor for binding and should likely be preserved.

-

The N-2 position is the primary site for introducing diversity to modulate potency, selectivity, and pharmacokinetic properties.

-

Aromatic ring substitutions and stereochemistry are key factors for fine-tuning activity.

Future Research Should Focus On:

-

Broadening Target Scope: Screen isoindolin-4-ol libraries against a wider range of targets, including kinases, epigenetic enzymes, and GPCRs.

-

Pharmacokinetic Optimization: Profile lead compounds for ADME (Absorption, Distribution, Metabolism, Excretion) properties to identify candidates with good drug-like characteristics.

-

In Vivo Validation: Advance the most promising compounds into animal models of disease to validate their efficacy and safety.

By leveraging the principles outlined in this guide, researchers can rationally design and synthesize the next generation of isoindolin-4-ol derivatives, accelerating the discovery of new medicines for unmet medical needs.

References

-

Guo, N., & Yu, P. (2014). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 6(9), 256-260. [Link]

-

Yazıcıoğlu, Y. S., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

-

Cohen, J. H., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009. [Link]

-

Zhao, P., et al. (2022). Discovery of Isoindoline Amide Derivatives as Potent and Orally Bioavailable ADAMTS-4/5 Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry, 65(15), 10334-10351. [Link]

-

Wang, H., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 168, 208-220. [Link]

-

Kumar, V., et al. (2022). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 27(19), 6615. [Link]

-

Singh, S., & Mittal, A. (2016). Some gliptins and isoindoline class DPP-4 inhibitors. ResearchGate. [Link]

-

Szymańska, E., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3108. [Link]

-

Csende, F., & Frigyes, D. (2020). Antiviral activity of isoindole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Examples of biologically active isoindolinone derivatives. [Link]

-

ResearchGate. (n.d.). Selected natural products and pharmaceutical drug candidates of the isoindolinone nucleus. [Link]

-

ResearchGate. (n.d.). Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies. [Link]

-

Moghadam, M. T., et al. (2024). Anticholinesterase activities of novel isoindolin-1,3-dione-based acetohydrazide derivatives: design, synthesis, biological evaluation, molecular dynamic study. BMC Chemistry, 18(1), 47. [Link]

-

National Center for Biotechnology Information. (n.d.). Isoindolin-4-ol hydrochloride. PubChem Compound Database. [Link]

-

Liu, S., et al. (2024). Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. [Link]

-

ResearchGate. (n.d.). Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions. [Link]

-